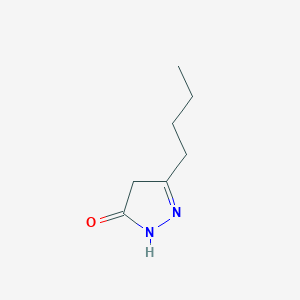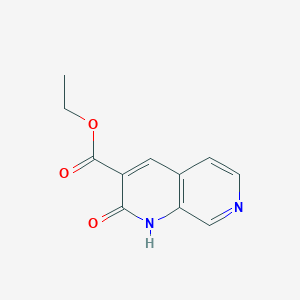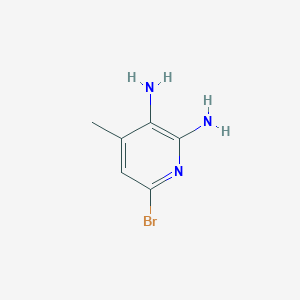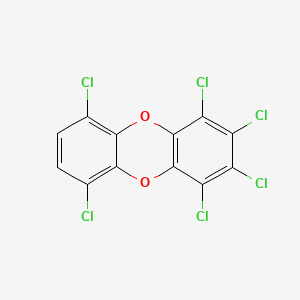
5-Methoxy-2H-chromene-3-carbaldehyde
Descripción general
Descripción
5-Methoxy-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H10O3 . It is a derivative of 2H-chromene-3-carbaldehyde, which is an important oxygen heterocycle widely found in natural products, pharmaceutical agents, and biologically relevant molecules .
Synthesis Analysis
The synthesis of 2H-chromenes, including this compound, has been a subject of interest in recent years. Two major synthetic strategies have been developed for such compounds . A new cascade reaction has been developed to synthesize 2H-chromenes, which can introduce substituents at the C2, C3, C6, and C8 positions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H10O3/c1-13-10-2-3-11-9 (5-10)4-8 (6-12)7-14-11/h2-6H,7H2,1H3 . This indicates the presence of a methoxy group attached to the 2H-chromene-3-carbaldehyde core .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
5-Methoxy-2H-chromene-3-carbaldehyde and its derivatives are primarily utilized in organic synthesis. For example, they are used in the Vilsmeier reaction to produce chlorochromenes, which have potential synthetic value due to their ability to be readily hydrolyzed back to chroman-4-one (Brown, Marcus, & Anastasis, 1985). Another study describes the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, which exhibited significant antimicrobial activity (El Azab, Youssef, & Amin, 2014).
Antibacterial Properties
Several derivatives of this compound demonstrate potent antibacterial effects. For instance, compounds like 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019). Another study highlighted the antimicrobial properties of coumarine derivatives against various bacterial strains (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Potential in Treating Neurological Diseases
Some derivatives of this compound are being explored for their potential in treating neurological diseases. For instance, a study evaluated 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives for anti-Alzheimer's activity, finding significant inhibitory effects against enzymes involved in Alzheimer's disease (Mphahlele, Gildenhuys, & Agbo, 2019).
Antineoplastic Activity
Compounds derived from this compound have been examined for their antineoplastic, or anti-cancer, properties. For example, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives have been synthesized and evaluated for antineoplastic activities on human tumor cell lines (Gašparová et al., 2013).
Photoluminescence and Optoelectronic Applications
The derivatives of this compound have also been explored for their photoluminescent properties and potential use in optoelectronic devices. For example, 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile showed remarkable rectification characteristics confirming its diode-like behavior, suggesting its utility in optoelectronic applications (Ibrahim et al., 2017).
Direcciones Futuras
The future directions in the study of 5-Methoxy-2H-chromene-3-carbaldehyde and related compounds likely involve further exploration of their synthesis, properties, and potential applications. The development of new synthetic methods and the study of their biological activities could be areas of interest .
Propiedades
IUPAC Name |
5-methoxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-3-2-4-11-9(10)5-8(6-12)7-14-11/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDPWCXCAHLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(CO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628617 | |
| Record name | 5-Methoxy-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-41-6 | |
| Record name | 5-Methoxy-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)
![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)






![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)




